Exiguaflavanone D

Description

Chalcone-Flavanone Isomerization

The subsequent and crucial step is the stereospecific cyclization of the chalcone (B49325) into a flavanone (B1672756), a reaction catalyzed by the enzyme chalcone isomerase (CHI). iiste.org This isomerization involves an intramolecular nucleophilic attack of the 2'-hydroxyl group on the α,β-unsaturated double bond of the chalcone, leading to the formation of the heterocyclic C-ring characteristic of flavanones. iiste.org While this cyclization can occur spontaneously, CHI significantly accelerates the reaction rate. The enzyme's active site provides a specific environment that facilitates the correct folding of the chalcone substrate, ensuring the formation of the biologically active (2S)-flavanone.

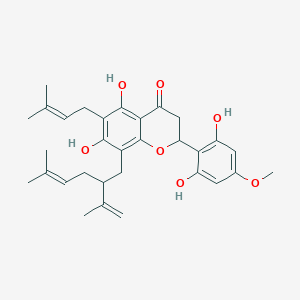

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H38O7 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

2-(2,6-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C31H38O7/c1-16(2)8-10-19(18(5)6)12-22-29(35)21(11-9-17(3)4)30(36)28-25(34)15-26(38-31(22)28)27-23(32)13-20(37-7)14-24(27)33/h8-9,13-14,19,26,32-33,35-36H,5,10-12,15H2,1-4,6-7H3 |

InChI Key |

GVIHRMQHJHVHCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3O)OC)O)CC(CC=C(C)C)C(=C)C)O)C |

Synonyms |

5,7,2',6'-tetrahydroxy-6-isoprenyl-8-lavandulyl-4'-methoxy-flavanone exiguaflavanone D |

Origin of Product |

United States |

Proposed Biosynthetic Origin of Specific Exiguaflavanone D Structural Features

Exiguaflavanone D possesses distinctive structural moieties, including an isoprenyl group at the C-6 position and a lavandulyl group at the C-8 position of the flavanone (B1672756) A-ring. While the precise biosynthetic pathway for this compound has not been fully elucidated, studies on the biosynthesis of structurally similar lavandulylated flavanones in Sophora species, such as sophoraflavanone G, provide a strong basis for a proposed pathway. ndl.go.jpnih.gov

The formation of the lavandulyl group is not a result of a direct transfer of a lavandulyl moiety. Instead, it is proposed to be a multi-step process involving sequential prenylations and a hydroxylation step. ndl.go.jpnih.gov The isoprenoid units themselves are derived from the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, which occurs in the plastids. nih.gov

The proposed biosynthetic precursor for the flavanone core of this compound is likely naringenin (B18129), which is formed from the isomerization of naringenin chalcone (B49325). The subsequent modifications to form this compound would then proceed as follows:

Prenylation at C-6: A prenyltransferase would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the naringenin A-ring, forming a 6-isoprenylnaringenin intermediate.

Prenylation at C-8: A second prenylation event, catalyzed by an enzyme such as naringenin 8-dimethylallyltransferase (N8DT), would add a dimethylallyl group to the C-8 position. ndl.go.jpkegg.jp

Hydroxylation: A cytochrome P450 monooxygenase, likely an 8-prenylnaringenin (B1664708) 2'-hydroxylase, would then hydroxylate the 8-prenyl group. ndl.go.jpqmul.ac.uk

Second Dimethylallylation to form the Lavandulyl Group: A novel prenyltransferase, such as leachianone G 2''-dimethylallyltransferase (LGDT), would catalyze the addition of a second DMAPP molecule to the hydroxylated 8-prenyl side chain, forming the characteristic lavandulyl group. nih.govqmul.ac.uk

Methoxy (B1213986) Group Addition: The final step would involve the methylation of the 4'-hydroxyl group on the B-ring, catalyzed by an O-methyltransferase, to yield this compound.

Enzymatic Mechanisms Involved in Flavanone Pathway Divergence

The structural diversity of flavonoids, including the complexity of Exiguaflavanone D, arises from the divergence of biosynthetic pathways from the central flavanone (B1672756) route. This divergence is primarily orchestrated by a variety of modifying enzymes, with prenyltransferases playing a pivotal role in the case of this compound.

Flavonoid prenyltransferases are a class of enzymes that catalyze the attachment of isoprenoid side chains, such as dimethylallyl and geranyl groups, to the flavonoid scaffold. These enzymes often exhibit high substrate and regioselectivity, meaning they act on specific flavonoid cores and add the prenyl group to a particular position on the aromatic ring.

In Sophora species, a number of these prenyltransferases have been identified. For instance, naringenin (B18129) 8-dimethylallyltransferase (N8DT) specifically catalyzes the C-8 prenylation of naringenin. ndl.go.jp The subsequent formation of the lavandulyl group is particularly noteworthy as it involves a prenyl side-chain elongation, a less common modification. The enzyme responsible for this, leachianone G 2''-dimethylallyltransferase (LGDT), represents a novel type of prenyltransferase that adds a second dimethylallyl unit to an existing prenyl side chain. nih.govqmul.ac.uk

The subcellular localization of these enzymes also contributes to the pathway's complexity. Studies in Sophora flavescens have shown that the initial prenylation and the subsequent side-chain elongation occur in the plastids, while the intermediate hydroxylation step is catalyzed by a cytochrome P450 enzyme located in the endoplasmic reticulum. nih.govoup.com This necessitates the transport of intermediates between different cellular compartments, adding another layer of regulation to the biosynthetic process.

The following table summarizes the key enzymes proposed to be involved in the biosynthesis of the lavandulyl moiety in sophoraflavanone G, a close structural analog of this compound.

| Enzyme | Abbreviation | Function | Subcellular Localization |

| Naringenin 8-dimethylallyltransferase | N8DT | Catalyzes the first dimethylallylation at the C-8 position of naringenin. ndl.go.jpkegg.jp | Plastids |

| 8-prenylnaringenin (B1664708) 2'-hydroxylase | - | Hydroxylates the 8-prenyl group. ndl.go.jpqmul.ac.uk | Endoplasmic Reticulum |

| Leachianone G 2''-dimethylallyltransferase | LGDT | Catalyzes the second dimethylallylation to form the lavandulyl group. nih.govqmul.ac.uk | Plastids |

Advanced Structural Elucidation and Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in determining the carbon skeleton and the placement of protons within the Exiguaflavanone D molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound reveals a complex pattern of signals indicative of its multifaceted structure. Key signals include three one-proton double doublets, which are characteristic of the flavanone (B1672756) C-ring protons. google.com The presence of various methyl, methylene, and methine protons associated with the isoprenyl and lavandulyl side chains are also clearly observed. google.comgoogleapis.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a count of all the unique carbon atoms in the molecule, confirming the molecular formula. google.comgoogleapis.com The chemical shifts of the carbon signals help to identify the types of carbon atoms present, such as those in aromatic rings, carbonyl groups, and aliphatic chains.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY):

COSY (Correlation Spectroscopy) experiments established the proton-proton coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) spectra correlated each proton with its directly attached carbon atom, providing unambiguous assignments for many of the C-H pairs. rsc.orgresearchgate.netindiana.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provided insights into the spatial proximity of protons, which helped to determine the relative stereochemistry of the molecule. rsc.orgresearchgate.net

Interactive NMR Data Table for this compound

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 79.5 | 5.97 (dd, 13.8, 2.8) |

| 3 | 43.4 | 3.21 (dd, 17.6, 13.8), 2.87 (dd, 17.6, 2.8) |

| 4 | 197.1 | - |

| 4a | 102.9 | - |

| 5 | 161.5 | - |

| 6 | 108.7 | - |

| 7 | 164.1 | - |

| 8 | 106.2 | - |

| 8a | 161.8 | - |

| 1' | 110.1 | - |

| 2' | 157.9 | - |

| 3' | 95.9 | 6.08 (s) |

| 4' | 159.2 | - |

| 5' | 94.0 | 6.08 (s) |

| 6' | 157.9 | - |

| 4'-OCH₃ | 55.4 | 3.75 (s) |

| 6-isoprenyl | ||

| 1'' | 21.6 | 3.20 (d, 7.0) |

| 2'' | 122.5 | 5.18 (t, 7.0) |

| 3'' | 131.2 | - |

| 4'' | 25.7 | 1.75 (s) |

| 5'' | 17.9 | 1.65 (s) |

| 8-lavandulyl | ||

| 1''' | 22.3 | 2.55 (m) |

| 2''' | 41.5 | 1.95 (m) |

| 3''' | 146.1 | - |

| 4''' | 112.5 | 4.80 (s), 4.65 (s) |

| 5''' | 17.9 | 1.55 (s) |

| 6''' | 27.8 | 2.05 (m) |

| 7''' | 124.5 | 5.05 (t, 7.0) |

| 8''' | 131.8 | - |

| 9''' | 25.7 | 1.62 (s) |

| 10''' | 17.9 | 1.49 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from available literature. google.comnih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry was employed to determine the exact molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provided a highly accurate mass measurement of the molecular ion, which allowed for the unambiguous determination of the molecular formula as C₃₁H₃₈O₇. nih.govresearchgate.net This was a critical step in confirming the identity of the compound.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. cas.cz

Circular Dichroism (CD) Spectroscopy: The Electronic Circular Dichroism (ECD) spectrum of this compound exhibits specific Cotton effects that are characteristic of the flavanone chromophore. mdpi.comnih.gov By comparing the experimental ECD spectrum with theoretical spectra calculated for different stereoisomers, the absolute configuration at the chiral center (C-2) could be assigned as (S). researchgate.netresearchgate.net

Optical Rotation (OR): The measurement of optical rotation provides an additional piece of chiroptical data that is consistent with the assigned absolute configuration. mdpi.com

Advanced Spectroscopic Integration for Comprehensive Structural Insights

The structural elucidation of this compound is a prime example of how the integration of various spectroscopic techniques leads to a comprehensive and unambiguous structural assignment. google.com While NMR provides the fundamental 2D structure, mass spectrometry confirms the molecular formula and provides fragmentation clues. rsc.orgustc.edu.cn Chiroptical spectroscopy then adds the crucial third dimension by establishing the absolute stereochemistry. cas.cz The collective data from ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, NOESY, HRESIMS, and CD spectroscopy all converge to support the final structure of (2S)-5,7,2',6'-tetrahydroxy-6-isoprenyl-8-lavandulyl-4'-methoxyflavanone for this compound. googleapis.comresearchgate.netgoogle.com

Biological Activities and Underlying Mechanistic Investigations

Antimicrobial Properties and Associated Mechanisms

Research has primarily focused on the antimicrobial potential of Exiguaflavanone D, revealing its activity against clinically significant bacteria. The subsequent sections will elaborate on its antibacterial effects and the intricate mechanisms that are believed to contribute to its antimicrobial action.

This compound has been identified as a potent antibacterial agent against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections in humans. nih.govwikipedia.orgbcm.edu Studies have shown that this compound can completely inhibit the growth of various MRSA strains at concentrations ranging from 1.56 to 6.25 µg/mL. nih.govoup.com This level of activity highlights its potential as a phytotherapeutic agent for MRSA infections. nih.govcore.ac.uk The effectiveness of certain flavanones against MRSA is attributed to specific structural features, such as the hydroxylation pattern on their aromatic rings. researchgate.net

Table 1: Antibacterial Activity of this compound against MRSA

| Compound | Target Organism | Activity | Concentration | Reference |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | Complete growth inhibition | 1.56-6.25 µg/mL | nih.govoup.com |

This table summarizes the documented antibacterial activity of this compound against MRSA.

One of the proposed mechanisms for the antibacterial action of flavonoids, a class of compounds that includes this compound, involves the inhibition of nucleic acid synthesis. researchgate.net It is suggested that the B-ring of these compounds can form hydrogen bonds or complexes with the nucleic acid bases of bacteria. researchgate.net This interaction could interfere with and prevent the synthesis of DNA and RNA, which are essential processes for bacterial survival and replication. researchgate.netnih.gov Some flavonoids have been shown to inhibit enzymes like DNA gyrase, which is crucial for DNA replication in bacteria. researchgate.net

Disruption of the cytoplasmic membrane is another key mechanism by which flavonoids are thought to exert their antibacterial effects. researchgate.netfrontiersin.org This can occur through various means, including the perforation of the membrane or a reduction in its fluidity. researchgate.net For instance, some flavonoids have been observed to decrease the fluidity of both the hydrophobic and hydrophilic regions of bacterial cell membranes. researchgate.net Such alterations can compromise the integrity and function of the membrane, leading to the leakage of essential intracellular components and ultimately, cell death. nih.govbath.ac.uk

Interference with bacterial energy metabolism is a further proposed mechanism of action for antibacterial flavonoids. researchgate.netnih.gov This can involve the inhibition of key enzymes in metabolic pathways, such as NADH-cytochrome C reductase. researchgate.net By disrupting these fundamental energy-producing processes, flavonoids can effectively starve the bacteria of the energy required for their physiological activities, leading to growth inhibition and cell death. nih.govnih.gov

The ability of bacteria to attach to surfaces and form biofilms is a critical factor in their virulence and resistance to antibiotics. scribd.commdpi.comunair.ac.id Some flavonoids have been shown to inhibit these processes. researchgate.netmdpi.com By preventing bacterial attachment and the subsequent formation of a protective biofilm matrix, these compounds can render the bacteria more susceptible to antimicrobial agents and the host's immune system. mdpi.comnih.gov

Alterations to the porins on the cell membrane represent another potential mechanism of antibacterial action. scribd.com Porins are proteins that form channels through the bacterial outer membrane, controlling the passage of nutrients and other molecules into the cell. By altering these porins, flavonoids could disrupt the normal influx of essential substances, thereby inhibiting bacterial growth. scribd.com

Antibacterial Activity (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA)).

Mechanisms of Action: Alteration of Membrane Permeability.

Antiproliferative and Antimetastatic Activities (Cancer Research Focus)

In the context of cancer research, this compound has been explored for its potential to inhibit cancer cell growth and spread.

A key area of investigation is the effect of this compound on inflammasome pathways, particularly the NLRP3 inflammasome. frontiersin.orgnih.gov The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory responses. dovepress.comfrontiersin.org However, chronic activation of the NLRP3 inflammasome has been linked to the progression of various diseases, including cancer. nih.gov By inhibiting this pathway, this compound may help to suppress pro-tumorigenic inflammation. frontiersin.orgnih.gov

The activation of the NLRP3 inflammasome leads to the production and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and Interleukin-6 (IL-6). frontiersin.org These cytokines can promote tumor growth and metastasis. wikipedia.org Research has shown that related compounds, exiguaflavanone A and B, can significantly downregulate the mRNA expression of IL-1β, IL-18, and IL-6 in cancer cells. frontiersin.org This downregulation of pro-inflammatory cytokine production is a key mechanism behind the potential anti-cancer effects. frontiersin.orgnih.gov

Table 1: Effect of Exiguaflavanone A and B on Pro-inflammatory Cytokine mRNA Expression in LPS-ATP-induced A549 cells

| Compound | Concentration | IL-1β mRNA Expression (% of Control) | IL-18 mRNA Expression (% of Control) | IL-6 mRNA Expression (% of Control) |

| Exiguaflavanone A | Varies | Significantly downregulated | Significantly downregulated | Significantly downregulated |

| Exiguaflavanone B | Varies | Significantly downregulated | Significantly downregulated | Significantly downregulated |

| Data is based on findings for related compounds, exiguaflavanone A and B, as detailed in the source. frontiersin.org |

The assembly of the NLRP3 inflammasome involves several key protein components: NLRP3 itself, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. frontiersin.orgnih.gov Studies on related exiguaflavanones have demonstrated their ability to inhibit the activation of the NLRP3 inflammasome by suppressing the expression of these essential components. frontiersin.org Specifically, treatment with these compounds led to a reduction in the expression of NLRP3, ASC, and both the pro-form and the cleaved, active form of caspase-1. frontiersin.org This modulation of inflammasome components directly interferes with the signaling cascade that leads to inflammation. thno.orgdntb.gov.ua

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-18, IL-6 mRNA expression).

Interactions with Estrogen Receptor Alpha (ERα)

Based on available scientific literature, there are currently no specific studies detailing the direct interactions between this compound and Estrogen Receptor Alpha (ERα). Investigations into the binding affinity and modulatory effects of this compound on this nuclear receptor have not been reported.

Induction of Cellular Apoptosis and Related Pathways

The direct role of this compound in the induction of cellular apoptosis has not been specifically elucidated in the reviewed scientific literature. While related flavonoids isolated from various Sophora species have been shown to induce apoptosis in different cell lines, this specific activity has not been directly attributed to this compound. nih.govresearchgate.net For instance, some flavonoids from this genus are known to trigger apoptosis and cause cell cycle arrest in cancer cells, but the effects can be compound-specific and may even be apoptosis-independent in some cases. researchgate.netresearchgate.net

Current research does not support the role of this compound in the induction of DNA damage. To the contrary, one review notes that in HaCaT skin cells, this compound was observed to help prevent DNA damage. nih.gov This protective effect was attributed to the upregulation of the cell's endogenous antioxidant defense system. nih.gov While some polyphenols have been shown to cause DNA damage under certain conditions, the specific research concerning this compound points towards a protective mechanism rather than an inductive one. nih.gov

There is no direct scientific evidence available that describes the effects of this compound on the modulation of mitochondrial membrane potential (MMP). Studies on other compounds from the same chemical family have shown varied effects; for example, one related compound was found to increase MMP in an Alzheimer's disease model, while another disrupted the MMP in cancer cells. nih.govresearchgate.net However, these findings are not specific to this compound.

DNA Damage Induction.

Cell Cycle Modulation

Specific experimental data on the modulation of the cell cycle by this compound is not available in the current body of scientific literature. Although other compounds isolated from the Sophora genus, such as Matrine and other flavonoids, have been documented to induce cell cycle arrest, these activities have not been directly demonstrated for this compound. nih.govresearchgate.netnih.gov

Antiviral Efficacy and Molecular Interactions

Inhibition of Viral Enzymes (e.g., Zika Virus NS3 helicase)

No research studies were identified that investigate or confirm the inhibitory efficacy of this compound against viral enzymes, including the Zika Virus NS3 helicase. While other related flavanones from the Sophora genus have been analyzed in silico for their potential binding to Zika virus proteins, this specific line of inquiry has not been extended to this compound in the reviewed literature.

Blocking Receptor-Ligand Interactions (e.g., SARS-CoV-2 Spike protein to ACE2 receptor)

The interaction between the SARS-CoV-2 Spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells. frontiersin.org While significant research has been conducted to find natural compounds that can block this interaction, specific studies detailing the activity of this compound against the SARS-CoV-2 Spike protein and ACE2 receptor binding are not available in the current scientific literature. Research on related compounds from the Sophora genus has been conducted in this area, but direct evidence for this compound is pending.

Antioxidant Activities and Cellular Protective Mechanisms

Free Radical Scavenging

Flavonoids are well-documented for their capacity to act as antioxidants, a property largely attributed to their chemical structure. mdpi.com These compounds can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are byproducts of normal metabolism and can cause cellular damage if they accumulate. cabidigitallibrary.orgmalariaworld.org The antioxidant mechanism often involves donating a hydrogen atom to a radical, which in turn stabilizes the radical and prevents a chain reaction of oxidative damage. malariaworld.org

As a flavonoid, this compound is believed to possess these antioxidant capabilities. researchgate.net The free radical scavenging activity of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in an assay like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. researchgate.netturkiyeparazitolderg.org A lower IC50 value indicates stronger antioxidant activity. While the general class of flavonoids is known for this activity, specific IC50 values for this compound from radical scavenging assays are not prominently detailed in available research.

Modulation of Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects with antioxidants. d-nb.info This imbalance can lead to damage to lipids, proteins, and DNA. Key markers are often measured to assess the level of oxidative stress and the efficacy of antioxidant interventions.

Common markers of oxidative damage include malondialdehyde (MDA), a product of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), an indicator of oxidative DNA damage. frontiersin.orgekt.gr Conversely, the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) are markers of the body's defense system. mdpi.comekt.gr Flavonoids can modulate these markers by reducing the levels of damage products like MDA and enhancing the activity of protective enzymes such as SOD and CAT. mdpi.comfrontiersin.orgmdpi.com Although specific studies detailing the direct effects of this compound on these particular markers are limited, its role as a flavonoid suggests it may contribute to cellular protection by modulating these oxidative stress indicators. researchgate.net

Anti-inflammatory Response Modulation

Inflammation is a natural biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. frontiersin.org Flavonoids are known to possess anti-inflammatory properties. nih.gov One of the key mechanisms through which inflammation is regulated is the NF-κB (nuclear factor-kappa B) signaling pathway, which controls the expression of many pro-inflammatory genes. frontiersin.orgmdpi.com Another critical component of the innate immune response is the NLRP3 inflammasome, a protein complex that, when activated, triggers the release of potent inflammatory cytokines like IL-1β and IL-18. frontiersin.orgnih.govresearchgate.net

Studies on extracts from Sophora species, the source of this compound, have confirmed their anti-inflammatory potential. researchgate.net Research on related compounds, such as Exiguaflavanone A and Exiguaflavanone B, has shown that they can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome. frontiersin.org While this compound is recognized for its biological activities, specific mechanistic studies detailing its direct modulation of the NF-κB pathway or NLRP3 inflammasome are not extensively covered in the available literature.

Antimalarial Activity

Malaria remains a significant global health issue, and the search for new, effective antimalarial agents is ongoing. Natural products, particularly from medicinal plants, are a promising source of new drugs. The antimalarial activity of a compound is typically assessed by its ability to inhibit the growth of the Plasmodium parasite, with the 50% inhibitory concentration (IC50) being a standard measure of potency.

Flavonoids isolated from various plants have demonstrated antiplasmodial activity. For instance, compounds from Sophora flavescens have shown moderate antimalarial effects. frontiersin.org While this compound is a known bioactive compound from the Sophora genus, specific data on its IC50 value against Plasmodium falciparum or other malaria-causing parasites are not specified in the reviewed scientific literature.

Structure Activity Relationship Sar Investigations

Impact of Hydroxyl Group Positioning on Biological Activity (e.g., C-2')

The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of biological activity. For many flavonoids, the presence of hydroxyl groups at specific positions, such as C-5 and C-7 on the A-ring, is essential for high inhibitory activity against certain enzymes like xanthine (B1682287) oxidase. nih.gov The biological activity of flavonoids is often related to the presence of hydroxyl groups which can form hydrogen bonds and interact with biological macromolecules like proteins and DNA. mdpi.com

The antioxidant activity of flavonoids is also heavily influenced by hydroxyl group positioning. For instance, a free hydroxyl group at the C-3 position on the C-ring can increase antioxidant activity by forming intramolecular hydrogen bonds with the B-ring, leading to a more planar molecular structure that enhances electron delocalization and radical stability. mdpi.com While specific studies on the C-2' hydroxyl group of Exiguaflavanone D are not detailed in the provided results, the general principles of flavonoid SAR suggest that its position would significantly impact the molecule's interactions with biological targets. The ability of hydroxyl groups to act as hydrogen bond donors and acceptors is crucial for binding to enzymes and receptors. mdpi.com

Role of Substituents at A-Ring Positions (e.g., C-6, C-8) on Efficacy

While direct research on C-6 and C-8 substituents of this compound is not available in the search results, the general principles of flavonoid chemistry indicate that modifications at these positions can alter the electronic and steric properties of the molecule. For instance, the introduction of bulky groups could hinder the binding to a target protein, while smaller, electron-donating or -withdrawing groups could fine-tune the electronic interactions required for activity. The antibacterial activity of flavonoids has been shown to be sensitive to the substitution pattern on the aromatic rings. researchgate.net

Influence of Lipophilicity and Hydrophobic Moieties

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that affects the pharmacokinetic behavior of a molecule, including its absorption and distribution. pg.edu.pl For flavonoids, the addition of hydrophobic (lipophilic) substituents, such as prenyl groups or alkyl chains, often enhances biological activity. researchgate.net This is because increased lipophilicity can improve a molecule's ability to permeate biological membranes and reach its intracellular target. researchgate.net

Effects of Methylation on Activity Profiles

Methylation, the addition of a methyl (-CH3) group, can have a profound impact on the biological activity of flavonoids. Generally, the methylation of active hydroxyl groups tends to decrease the antibacterial activity of flavonoids. researchgate.net This is because methylation removes a site for hydrogen bonding, which is often crucial for interaction with biological targets. mdpi.com

However, methylation also increases the lipophilicity of a molecule, which can sometimes lead to enhanced membrane permeability. mdpi.com The effect of methylation is therefore context-dependent and can vary depending on the specific flavonoid and the biological activity being assessed. The methylation profile of a compound can be analyzed to understand its potential biological effects. frontiersin.orgnih.govnih.govmdpi.commdpi.com For this compound, methylation of its hydroxyl groups would likely alter its activity, potentially reducing interactions that rely on hydrogen bonding while possibly increasing its ability to cross cell membranes.

Stereochemical Considerations in Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of biological interactions. solubilityofthings.com Biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a molecule. nih.govsolubilityofthings.com The two enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological and toxicological profiles. libretexts.org

The specific stereochemistry of a molecule determines how it fits into the binding site of a protein. nih.gov Even subtle differences in the spatial arrangement of functional groups can lead to significant differences in binding affinity and biological response. nih.gov For this compound, which contains chiral centers, its specific stereoisomeric form would be crucial for its biological activity. The precise orientation of its substituents in three-dimensional space would dictate its ability to bind effectively to its molecular targets.

Synthetic Strategies and Analog Development

Total Synthesis Approaches for Exiguaflavanone D

While a specific, dedicated total synthesis of this compound has not been extensively detailed in publicly available literature, the synthetic routes established for structurally related prenylated flavonoids, such as Exiguaflavanone K, provide a clear and viable blueprint. The total synthesis of Exiguaflavanone K and (±)-Leachianone G has been successfully achieved and offers a strategic framework that could be adapted for this compound. acs.orgacs.org

The general approach involves a convergent synthesis strategy, which can be broken down into several key stages:

Preparation of Key Intermediates : The synthesis begins with the preparation of two main fragments: a substituted acetophenone (B1666503) (representing the A-ring) and a substituted benzaldehyde (B42025) (representing the B-ring). For this compound, this would require a 2,4,6-trihydroxyacetophenone derivative bearing the complex lavandulyl group at the C-8 position and a prenyl group at the C-6 position. The B-ring precursor would be a 2,6-dihydroxy-4-methoxybenzaldehyde. Protecting groups, such as methoxymethyl (MOM) ether, are crucial to mask the reactive hydroxyl groups on both fragments during the coupling reactions. acs.org

Claisen-Schmidt Condensation : The protected acetophenone and benzaldehyde fragments are then joined together through a base-catalyzed Claisen-Schmidt condensation. acs.org This reaction forms a chalcone (B49325) intermediate, which is the open-chain precursor to the flavanone (B1672756) core.

Cyclization to Flavanone Core : The resulting chalcone is subjected to intramolecular cyclization under basic or acidic conditions. This step involves the conjugate addition of a phenolic hydroxyl group onto the α,β-unsaturated ketone of the chalcone backbone, forming the central heterocyclic C-ring of the flavanone structure. researchgate.net

Deprotection : The final step is the removal of the protecting groups (e.g., demethoxymethylation) to reveal the free hydroxyl groups, yielding the final natural product. acs.org

This established methodology provides a robust pathway for the laboratory synthesis of complex prenylated and lavandulylated flavanones.

Semisynthesis of this compound Derivatives and Analogues

Semisynthesis offers a practical approach to generate novel derivatives by chemically modifying the natural product, this compound, once it is isolated from a natural source. This strategy is particularly valuable when the parent molecule is complex but available in reasonable quantities, allowing for the exploration of structure-activity relationships (SAR) without undertaking a lengthy total synthesis for each new compound. While specific semisynthetic studies on this compound are not prominent, the principles are well-established from work on other complex natural products like verticillins and baicalein. nih.govnih.gov

Potential semisynthetic modifications of this compound would likely target its reactive functional groups, primarily the phenolic hydroxyl groups. Key strategies include:

Acylation and Esterification : The hydroxyl groups can be converted into a variety of esters, carbonates, or carbamates. For example, reacting this compound with acyl chlorides or anhydrides can produce ester derivatives. nih.gov This can alter the compound's lipophilicity and pharmacokinetic properties.

Alkylation and Etherification : Introduction of alkyl groups to form ethers at one or more hydroxyl positions is another common modification to probe the importance of these groups for biological activity.

Modification of Prenyl and Lavandulyl Groups : The isoprenoid side chains could be chemically altered through reactions such as oxidation, reduction, or cyclization to investigate their role in the molecule's bioactivity.

These approaches allow for the creation of a library of analogues, where changes in activity can be directly correlated to the specific structural modifications made. nih.gov

Chemoenzymatic Synthesis of Modified Exiguaflavanones

Chemoenzymatic synthesis combines the efficiency of chemical methods with the high selectivity of biological catalysts (enzymes). This hybrid approach is particularly advantageous for complex molecules like flavanones, where achieving specific modifications (e.g., regioselective or stereoselective reactions) can be challenging with conventional chemistry alone. mdpi.com

While not yet specifically applied to this compound, chemoenzymatic strategies could be envisioned for several purposes:

Selective Glycosylation : Enzymes such as glycosyltransferases could be used to attach sugar moieties to specific hydroxyl groups on the flavanone scaffold. This process is notoriously difficult to control using purely chemical methods but is routine for enzymes.

Regioselective Acylation or Deacylation : Lipases and proteases can be used in non-aqueous media to catalyze the regioselective addition or removal of acyl groups, enabling the protection or modification of specific hydroxyls without the need for complex protecting group strategies. mdpi.com

Stereoselective Reductions : Enzymes could be employed to perform stereoselective reductions of the ketone in the C-ring or to modify the side chains, creating specific stereoisomers for biological evaluation.

The use of enzymes offers a green and efficient alternative for producing modified flavanones that would otherwise be difficult to synthesize. escholarship.org This approach is poised to become more critical as the demand for complex, highly specific derivatives grows. nih.gov

Rational Design of Derivatives for Enhanced Bioactivity

Rational design leverages an understanding of a molecule's structure-activity relationships (SAR) and its molecular target to design new derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, this process involves identifying the key structural features responsible for its biological effects and then making targeted modifications to enhance them. chemistryviews.org

The rational design cycle for this compound derivatives would include:

Identifying the Pharmacophore : Initial studies on related flavanones have highlighted key structural requirements for antibacterial activity. For instance, against methicillin-resistant Staphylococcus aureus (MRSA), a 2',6'-dihydroxylation pattern on the B-ring and a 5,7-dihydroxylation on the A-ring are considered crucial for significant activity. google.com The presence of bulky aliphatic groups, such as the prenyl and lavandulyl moieties on this compound, is also known to enhance anti-MRSA effects. google.commdpi.com These features constitute the core pharmacophore.

Computational Modeling : With a known biological target, molecular docking and molecular dynamics simulations can be used to model how this compound binds. rsc.org These computational tools can predict how specific modifications—such as adding or removing hydrogen bond donors/acceptors, altering lipophilicity, or changing the conformation of the side chains—might improve the binding affinity and, consequently, the bioactivity.

Synthesis and Biological Evaluation : Based on the computational predictions, new derivatives are synthesized using the total or semisynthetic methods described previously. These novel compounds are then tested in biological assays to determine if the designed modifications led to the desired enhancement in activity.

This iterative process of design, synthesis, and testing allows for the systematic optimization of the lead compound, paving the way for the development of new and more effective therapeutic agents based on the this compound scaffold. rsc.org

Data Tables

Table 1: Summary of Synthetic Strategies for this compound and Analogues

| Strategy | Description | Key Reactions/Steps | Advantages |

| Total Synthesis | Complete construction of the molecule from simple, commercially available starting materials. | Claisen-Schmidt condensation, intramolecular cyclization, protection/deprotection. | Access to the natural product and its analogues without reliance on natural sources; allows for structural confirmation. |

| Semisynthesis | Chemical modification of the isolated natural product to create derivatives. | Acylation, alkylation, esterification of hydroxyl groups; modification of side chains. | Provides rapid access to a library of analogues for SAR studies; avoids lengthy total synthesis for each derivative. |

| Chemoenzymatic Synthesis | A hybrid approach using both chemical and enzymatic steps for synthesis. | Enzyme-catalyzed glycosylation, regioselective acylation, stereoselective reductions. | High selectivity (regio- and stereoselectivity); mild and environmentally friendly reaction conditions. |

| Rational Design | Designing new molecules based on understanding the structure-activity relationship and molecular target. | Computational modeling (docking, MD simulations), pharmacophore identification, targeted synthesis. | Focuses efforts on compounds with a higher probability of success; can lead to significant improvements in potency and selectivity. |

Preclinical in Vitro Research Methodologies and Findings

Cell-Based Assays for Proliferation and Viability (e.g., Sulforhodamine B (SRB) assay, Colony formation assay)

Cell-based assays are fundamental in preclinical research to determine the effect of a compound on cell growth and survival. The Sulforhodamine B (SRB) assay and the colony formation assay are two such methods used to evaluate the anti-proliferative potential of chemical substances. scispace.comhaematologica.org

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content. scispace.com It relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid. scispace.com The amount of bound dye is directly proportional to the cell mass and can be measured spectrophotometrically, providing an indication of cell viability and cytotoxicity. scispace.com

The Colony Formation Assay , also known as a clonogenic assay, assesses the ability of a single cell to grow into a colony. nih.govbiorxiv.org This assay provides insight into the long-term effects of a compound on cell proliferation and survival, measuring the capacity of cells to maintain their reproductive integrity after treatment. haematologica.orgnih.gov

While these assays have been utilized to study compounds structurally related to Exiguaflavanone D, such as Exiguaflavanone A and Exiguaflavanone B from Sophora exigua extracts, specific data on this compound's performance in these particular assays is limited. nih.govresearchgate.net Research investigating the effects of various compounds on the Zika Virus (ZIKV) indicated that this compound did not affect cell proliferation. semanticscholar.org Studies on the related compounds, Exiguaflavanone A and B, showed they inhibited the proliferation of A549 non-small cell lung cancer cells. nih.govresearchgate.net

Molecular Biology Techniques (e.g., RT-qPCR, Western Blot for Gene and Protein Expression)

Molecular biology techniques are essential for elucidating the mechanisms through which a compound exerts its effects at the cellular level. medlineplus.gov Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting are key methods for analyzing gene and protein expression, respectively. wikipedia.orggenome.gov

RT-qPCR is used to detect and quantify the amount of a specific RNA molecule in a sample. The process involves converting RNA into complementary DNA (cDNA) through reverse transcription, followed by the amplification of the cDNA using PCR. This technique allows researchers to measure changes in gene expression levels in response to a compound's treatment.

Western Blot analysis is a widely used technique to detect and quantify specific proteins in a sample. wikipedia.orgthermofisher.com It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the target protein. wikipedia.org This method can reveal changes in the abundance of proteins involved in various cellular pathways. thermofisher.com

While these techniques have been applied to investigate related compounds, specific studies detailing the use of RT-qPCR or Western Blot to analyze the effects of this compound on gene and protein expression are not extensively documented in the available research. For context, studies on Exiguaflavanone A and Exiguaflavanone B have used RT-qPCR and Western blot to determine their impact on the expression of inflammatory genes and proteins in lung cancer cells. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. thermofisher.com It is a powerful tool for assessing the effects of compounds on the cell cycle and for detecting apoptosis (programmed cell death). nih.gov

For cell cycle analysis , cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI). nih.gov The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comresearchgate.net

For apoptosis analysis , flow cytometry can detect key cellular changes. nih.gov One common method uses Annexin V, a protein that binds to phosphatidylserine, a lipid that moves to the outer leaflet of the cell membrane during early apoptosis. immunostep.com Co-staining with a viability dye like PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. immunostep.comcellsignal.com

There is no specific data available from the provided search results on the use of flow cytometry to study the direct effects of this compound on cell cycle progression or apoptosis. However, related compounds from Sophora exigua, Exiguaflavanone A and Exiguaflavanone B, were found to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells when analyzed by this method. nih.govresearchgate.net

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial preclinical tests to identify and characterize compounds that can modulate the activity of a specific enzyme. sci-hub.se These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. sci-hub.sersc.org The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Research has shown that this compound possesses enzyme-inhibiting properties. Specifically, it has been identified as an inhibitor of the Zika Virus (ZIKV) NS3 helicase enzyme. semanticscholar.org The NS3 helicase is essential for viral replication, making it a key target for antiviral drug development. The inhibition of this enzyme by this compound suggests a potential mechanism for its antiviral activity. semanticscholar.org

Microbiological Assays for Antimicrobial Efficacy (e.g., Minimum Inhibitory Concentration (MIC) determination)

Microbiological assays are performed to evaluate the ability of a compound to inhibit the growth of or kill microorganisms. A key parameter determined in these assays is the Minimum Inhibitory Concentration (MIC). nih.govukaazpublications.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. ukaazpublications.com

This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. oup.comnih.gov Studies have shown that this compound, isolated from Sophora exigua, completely inhibits the growth of all tested MRSA strains. oup.comnih.gov The effectiveness of flavanones like this compound against MRSA has been attributed to the presence of a hydroxyl group at the C-2′ position of the B ring. mdpi.com

The potent anti-MRSA activity of this compound is highlighted by its low MIC values. oup.comnih.govgoogleapis.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA

| Organism | Compound | MIC (µg/mL) | Source |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound | 1.56 - 6.25 | oup.com, nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Exiguaflavanone B | 50 | oup.com, nih.gov |

This data underscores the potential of this compound as a phytotherapeutic agent for infections caused by MRSA. oup.comnih.gov

Preclinical in Vivo Efficacy Studies

Animal Model Selection for Disease States (e.g., Cancer Models)

The selection of appropriate animal models is a cornerstone of preclinical research, allowing for the investigation of disease processes and the evaluation of novel therapeutic agents in a living system. nih.gov For cancer research, a variety of animal models are utilized, each with distinct advantages and limitations. nih.gov

Commonly used models in cancer research that would be relevant for testing compounds like Exiguaflavanone D include:

Xenograft Models: These models involve the transplantation of human cancer cells into immunocompromised rodents, such as athymic nude mice or severely compromised immunodeficient (SCID) mice. nih.gov The cancer cells can be implanted subcutaneously (ectopic) or into the organ of origin (orthotopic). nih.gov This approach is widely used to assess the anti-tumor activity of new compounds. dovepress.com For instance, in studies of non-small cell lung cancer, human A549 cells are often used to induce tumors in mice to test the efficacy of potential treatments. frontiersin.org

Genetically Engineered Mouse Models (GEMMs): These models involve the modification of the mouse genome to promote the expression of oncogenes or inactivate tumor suppressor genes, leading to the spontaneous development of tumors. dovepress.com GEMMs are valuable for studying the initiation and progression of cancer in a more physiologically relevant context. nih.gov

Chemically-Induced Models: In these models, cancer is induced by exposing animals to carcinogenic substances. For example, diethylnitrosamine (DEN) has been used to induce hepatocellular carcinoma in pigs. dovepress.com Another example is the use of dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis in mice, which serves as a model for inflammation-associated colon cancer. worldscientific.com

Companion Animals: Companion animals such as dogs and cats that spontaneously develop cancers are considered an underutilized but valuable model. nih.gov These animals have a high incidence of cancers that share biological similarities with human cancers in terms of behavior and response to therapy. nih.gov Their shorter lifespan and more rapid disease progression can also be advantageous for research. nih.gov

The choice of model depends on the specific research question. For instance, to study inflammation-induced lung cancer, a model where inflammation is first induced, followed by the assessment of cancer cell proliferation and metastasis, would be appropriate. frontiersin.org

Table 1: Common Animal Models in Cancer Research

| Model Type | Description | Common Use |

|---|---|---|

| Xenograft | Human tumor cells are implanted in immunocompromised mice. nih.govdovepress.com | Testing anti-tumor efficacy of new compounds. frontiersin.org |

| Genetically Engineered (GEMM) | Mice are genetically modified to develop spontaneous tumors. dovepress.com | Studying tumor initiation and progression. nih.gov |

| Chemically-Induced | Cancer is induced by exposure to carcinogenic chemicals. dovepress.comworldscientific.com | Investigating the role of environmental factors and inflammation in cancer. |

Assessment of Therapeutic Efficacy in Living Systems

The therapeutic efficacy of a compound like this compound in an in vivo setting is evaluated through a variety of quantitative and qualitative measures. The primary goal is to determine if the treatment can eliminate or reduce the disease burden. google.com

Key parameters for assessing efficacy in cancer models include:

Tumor Growth Inhibition: This is a fundamental measure where the size and weight of tumors in treated animals are compared to those in a control group. frontiersin.org

Metastasis Inhibition: Many studies assess the ability of a compound to prevent the spread of cancer cells to other parts of the body. frontiersin.org This can be measured by counting metastatic nodules in organs like the lungs.

Biomarker Analysis: The expression levels of specific proteins or genes associated with the disease can be measured. For example, in inflammation-related cancers, a reduction in inflammatory cytokines like IL-1β and TNF-α would indicate a positive therapeutic effect. frontiersin.orgnih.gov

Histopathological Analysis: Examination of tissue samples under a microscope can reveal changes in tumor morphology, cell death (apoptosis), and proliferation, providing a detailed view of the treatment's effect at the cellular level. nih.gov

For example, in a study on a traditional Chinese medicine formula containing Sophora flavescens (a source of related flavanones), efficacy in a mouse model of colitis was assessed by measuring the disease activity index (DAI) and the length of the colon. worldscientific.com

Mechanistic Studies in In Vivo Contexts (e.g., Inflammasome pathway modulation)

Understanding how a compound exerts its therapeutic effect is crucial. In vivo mechanistic studies aim to elucidate the molecular pathways targeted by the compound. For flavanones, a significant area of investigation is their anti-inflammatory activity, particularly the modulation of the inflammasome pathway. frontiersin.org

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating inflammatory cytokines like IL-1β and IL-18. invivogen.comnih.gov Dysregulation of the NLRP3 inflammasome is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC). frontiersin.orgnih.gov

In vivo studies to investigate the modulation of the NLRP3 inflammasome by a compound like this compound would typically involve:

Inducing a disease state (e.g., cancer, inflammation) in an animal model.

Administering the test compound.

Collecting tissue samples (e.g., tumor, liver, brain).

Analyzing the expression levels of key components of the inflammasome pathway, such as NLRP3, ASC, and caspase-1, as well as the levels of downstream cytokines like IL-1β. nih.govresearchgate.net

Studies on related compounds, Exiguaflavanone A and B, have shown their potential to inhibit the NLRP3 inflammasome pathway in in vitro models of NSCLC, suggesting a similar mechanism could be explored for this compound in vivo. frontiersin.orgnih.gov The activation of this pathway is known to promote tumorigenesis and metastasis, so its inhibition is a promising therapeutic strategy. nih.gov

Advanced Imaging for Monitoring Biological Effects (e.g., Bioluminescence, Fluorescence Imaging)

Advanced imaging techniques are invaluable for non-invasively monitoring biological processes in real-time within a living animal. nih.gov This allows for longitudinal studies, where the effects of a treatment can be observed in the same animal over time, reducing the number of animals required for a study. nih.gov

Bioluminescence Imaging (BLI): This technique relies on the light produced by a luciferase enzyme. promega.com Cancer cells can be genetically engineered to express luciferase. When the substrate luciferin (B1168401) is administered, the cells emit light that can be detected and quantified by a sensitive camera. promega.commdpi.com BLI is highly sensitive with a low background signal and is widely used to track tumor growth, metastasis, and response to therapy. promega.commdpi.com

Fluorescence Imaging: This method involves the use of fluorescent probes or proteins that emit light upon excitation with an external light source. promega.com It allows for the visualization of specific molecules or cells. However, it can be limited by autofluorescence from tissues and photobleaching. promega.com

These imaging modalities provide spatiotemporal information that is difficult to obtain through other methods. mdpi.com For example, BLI can be used to visualize the real-time trafficking of cancer cells and monitor the anti-tumor effects of a therapeutic agent. nih.gov The development of brighter and red-shifted bioluminescence systems aims to improve the depth of tissue penetration and the sensitivity of in vivo imaging. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Exiguaflavanone A |

| Exiguaflavanone B |

| This compound |

| IL-1β |

| TNF-α |

| Caspase-1 |

Computational in Silico Research and Molecular Modeling

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a small molecule like Exiguaflavanone D would bind to the active site of a target protein.

Binding Affinity Prediction

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking studies, this is often represented by a docking score, typically in units of kcal/mol or kJ/mol. A lower (more negative) docking score generally indicates a stronger, more favorable binding interaction.

For instance, in studies of other flavonoids targeting the Angiotensin-Converting Enzyme 2 (ACE2) receptor, binding affinities were calculated to rank potential inhibitors. A similar approach for this compound would involve docking it into the binding pocket of a selected target protein and calculating the binding energy. For example, a hypothetical docking score for this compound against a bacterial protein target might look like the following:

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | Bacterial Target X | -8.5 |

| Control Inhibitor | Bacterial Target X | -7.9 |

| This table is a hypothetical representation for illustrative purposes. |

Identification of Key Binding Sites and Interactions (e.g., Hydrogen bonds, Hydrophobic interactions)

Beyond just the strength of the interaction, molecular docking reveals the specific amino acid residues within the target's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. The primary types of interactions identified are:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. They are critical for the specificity of binding. nih.govresearchgate.net

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, where the exclusion of water molecules drives the association. nih.gov Other interactions can include pi-pi stacking, salt bridges, and van der Waals forces.

In studies on similar flavanones, researchers have identified key hydrogen bonds and extensive hydrophobic interactions that stabilize the complex. researchgate.netnih.gov For this compound, analysis would pinpoint which of its hydroxyl and methoxy (B1213986) groups act as hydrogen bond donors or acceptors and which parts of its core structure engage in hydrophobic contacts.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Following molecular docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of every atom in the system over a set period (e.g., nanoseconds), providing a dynamic view of the complex's behavior in a simulated physiological environment.

Root Mean Square Deviation (RMSD) Analysis

The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of the protein (usually the backbone carbons) at a given time point compared to a reference structure (usually the initial docked pose). A stable RMSD plot that plateaus over the course of the simulation suggests that the protein-ligand complex has reached a stable equilibrium and the ligand remains securely bound. In simulations of flavonoid-protein complexes, RMSD values typically fluctuate initially before stabilizing, indicating the complex's stability. researchgate.net

Root Mean Square Fluctuation (RMSF) Analysis

The Root Mean Square Fluctuation (RMSF) analyzes the fluctuation of individual amino acid residues throughout the MD simulation. nih.gov High RMSF values indicate regions of the protein with high flexibility, such as loops, while low RMSF values correspond to more stable regions, like alpha-helices and beta-sheets. When a ligand is bound, the residues in the binding pocket that interact with it are expected to show reduced fluctuation compared to the unbound protein, further confirming a stable interaction. researchgate.net

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a statistical method used to simplify the complexity of the atomic motions from an MD simulation. It identifies the dominant, large-scale collective motions of the protein. By plotting the simulation trajectory along the first few principal components, researchers can visualize the conformational landscape explored by the protein-ligand complex. A stable complex will typically occupy a well-defined, restricted region in the PCA plot, indicating less conformational change and a more stable binding mode.

ADMET and QSAR Modeling for Pharmacokinetic Prediction in Lead Selection

In the early stages of drug discovery, it is critical to evaluate the potential pharmacokinetic properties of a compound. Failures in clinical trials are often attributed to poor pharmacokinetics (what the body does to the drug) and toxicity. researchgate.net Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling, coupled with Quantitative Structure-Activity Relationship (QSAR) analysis, provides a computational framework to predict these properties, thereby guiding the selection of promising lead compounds. ak-tyagi.comresearchgate.net

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. mdpi.comnih.gov By analyzing a set of molecules with known activities, these models can predict the activity of new, untested compounds. mdpi.com For pharmacokinetics, QSAR is used to forecast ADMET parameters based on molecular descriptors such as size, solubility, and hydrogen bonding capacity. researchgate.net This allows for the early filtering of compounds that are likely to have poor oral bioavailability or undesirable toxic effects. researchgate.net

While specific ADMET and QSAR data for this compound are not extensively published, studies on analogous phytochemicals, including other flavanones, demonstrate the application of these predictive models. For instance, in silico analyses of a library of 57 aromatic phytochemical ligands, which included the related Exiguaflavanone A, were used to select the top five candidates based on favorable ADMET and QSAR-predicted pharmacokinetic properties. nih.goviiim.res.in Such studies typically evaluate parameters like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for carcinogenicity. brazilianjournals.com.br In a study on flavone (B191248) analogues, researchers found high intestinal absorption and no BBB crossing were predicted. brazilianjournals.com.br Similarly, a study that identified Exiguaflavanone M as a potential inhibitor of estrogen receptors subjected the lead phytochemicals to an analysis of their drug-like properties to validate their potential. kfu.edu.sakfu.edu.sa

These computational predictions are vital for lead selection, allowing researchers to prioritize compounds like this compound that exhibit a drug-like profile, thus increasing the probability of success in later preclinical and clinical development stages. ak-tyagi.com

Table 1: Representative ADMET Parameters Predicted for Flavonoid Scaffolds (Note: This table is illustrative of typical parameters evaluated for flavonoid compounds in silico and is not specific to this compound.)

| Parameter | Predicted Property | Implication for Lead Selection |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Indicates good absorption across the intestinal wall. brazilianjournals.com.br |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | No | Reduced likelihood of central nervous system side effects. brazilianjournals.com.br |

| P-glycoprotein (P-gp) Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this efflux pump. brazilianjournals.com.br |

| Metabolism | ||

| CYP450 Enzyme Inhibition (e.g., 2D6) | Non-inhibitor | Lower potential for metabolic drug-drug interactions. brazilianjournals.com.br |

| CYP450 Enzyme Inhibition (e.g., 3A4) | Inhibitor | Potential for metabolic drug-drug interactions. brazilianjournals.com.br |

| Toxicity | ||

| AMES Test | Non-mutagenic | Low risk of carcinogenicity. brazilianjournals.com.br |

| Carcinogenicity | Non-carcinogen | Indicates a favorable long-term safety profile. brazilianjournals.com.br |

Virtual Screening for Novel this compound-like Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. jddtonline.inforesearchgate.net This method is a cost-effective and rapid alternative to high-throughput screening (HTS), allowing for the focused selection of a smaller, more promising set of molecules for experimental testing. uu.nl When seeking novel scaffolds similar to a known active compound like this compound, ligand-based virtual screening is often employed.

This process can use the three-dimensional structure of this compound as a query to search for molecules with a similar shape or pharmacophore. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. japsonline.com By defining a pharmacophore model based on the this compound structure, researchers can identify diverse molecules from different chemical classes that present the same key features and may elicit a similar biological response. uu.nl

The discovery of related compounds such as Exiguaflavanone A and Exiguaflavanone M as hits in screening campaigns highlights the utility of this approach for the flavanone (B1672756) class. nih.govkfu.edu.sa In one study, a rational screening of a library containing 15,000 phytochemicals identified Exiguaflavanone M as a direct inhibitor of the estrogen receptor. kfu.edu.sakfu.edu.sa Another in silico study began with a library of 57 phytochemicals and used ADMET and QSAR properties to narrow the field, ultimately identifying Exiguaflavanone A as a ligand of interest for further docking studies. nih.govresearchgate.net

A hypothetical workflow to find novel scaffolds using this compound as a template would involve:

Template Preparation: Defining the 3D structure and key pharmacophoric features of this compound.

Database Selection: Choosing large compound libraries (e.g., ZINC, PubChem, or specialized natural product databases) to screen against.

Screening: Running the computational search to filter the database, retaining only molecules that match the shape or pharmacophore query.

Hit Filtering & Prioritization: Applying additional filters, such as Lipinski's Rule of Five for drug-likeness, to the initial hits. The remaining compounds are then ranked based on their fit score and other properties. japsonline.com

Docking Studies: Taking the top-ranked hits and performing molecular docking simulations to predict their binding affinity and orientation within a specific target protein's active site.

This strategy enables the discovery of novel and potentially more potent or selective compounds that retain the essential structural characteristics of this compound but may possess improved pharmacokinetic properties or different intellectual property status.

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Biological Activities

The primary biological activity identified for Exiguaflavanone D is its potent antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA). Research has demonstrated that it can completely inhibit the growth of all examined MRSA strains at concentrations ranging from 1.56 to 6.25 μg/mL. oup.comnih.gov This efficacy is attributed in part to the presence of a hydroxyl group at the C-2' position of the B ring, a structural feature noted for its importance in the anti-MRSA activity of flavanones. mdpi.comresearchgate.net

While its antibacterial action is a strong foundation, the full spectrum of this compound's biological activities remains largely unexplored. Future research should systematically investigate other potential therapeutic properties. Given the known activities of other flavonoids isolated from the Sophora genus, several areas warrant investigation:

Antiviral Activity: Many flavonoids exhibit antiviral properties. For instance, other compounds from Sophora species have been investigated for their potential against various viruses. scielo.br A 2020 study highlighted the potential of natural products, including flavonoids, as inhibitors of the Zika virus, though this compound itself was not tested. nih.gov Systematic screening of this compound against a panel of viruses could uncover novel therapeutic applications.

Anti-inflammatory Effects: Inflammation is a key factor in numerous chronic diseases. Other flavanones from Sophora, such as Sophoraflavanone G, have demonstrated anti-inflammatory properties. nih.gov Exiguaflavanone A and B, which are structurally related to this compound, have been shown to suppress inflammation-induced lung cancer cell proliferation by inhibiting the NLRP3 inflammasome pathway. nih.gov Investigating whether this compound shares these anti-inflammatory mechanisms is a logical next step.

Anticancer Properties: The genus Sophora is a rich source of flavonoids with anticancer activities. actahort.org A 2022 in silico study identified a related compound, Exiguaflavanone M, as a potential inhibitor of the estrogen receptor-α, which is implicated in breast cancer. kfu.edu.sa Experimental studies are needed to determine if this compound possesses cytotoxic or cytostatic effects against various cancer cell lines. spandidos-publications.com

Enzyme Inhibition: Lavandulylated flavanones from Sophora flavescens have shown potent inhibitory activity against α-glucosidase and β-amylase, suggesting potential applications in managing diabetes. jst.go.jp Screening this compound for its effects on these and other metabolic enzymes could reveal new therapeutic avenues.

Development of Advanced Delivery Systems for this compound and Derivatives

A significant hurdle in the clinical translation of many natural flavonoids is their poor solubility and bioavailability. dntb.gov.ua To overcome these limitations, the development of advanced drug delivery systems for this compound will be crucial. Future research in this area should focus on several key technologies:

Liposomal Formulations: Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profiles. syvento.com They represent a promising approach for enhancing the systemic delivery of this compound.

Nanoparticle-Based Carriers: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can offer sustained release and targeted delivery of therapeutic agents. nih.gov Loading this compound into such nanoparticles could improve its stability and allow for targeted accumulation in specific tissues, such as sites of infection or tumors.

Topical Formulations for MRSA: Given its potent activity against MRSA, developing topical delivery systems like hydrogels or ointments could be highly effective for treating skin and soft tissue infections. These formulations would deliver the compound directly to the site of infection, maximizing efficacy while minimizing potential systemic side effects.

pH-Responsive Systems: For applications in cancer therapy, pH-responsive drug delivery systems can be designed to release their payload specifically within the acidic microenvironment of tumors. wikipedia.org This strategy could enhance the targeted delivery of this compound to cancer cells, increasing its therapeutic index.

Furthermore, the synthesis of this compound derivatives could improve its physicochemical properties for better formulation. Creating more water-soluble prodrugs or analogues could facilitate the development of both oral and parenteral dosage forms.

Integration of Multi-omics Approaches for Deeper Mechanistic Understanding

While the antibacterial activity of this compound is established, its precise mechanism of action is not fully understood. Modern multi-omics technologies offer powerful tools to elucidate the complex interactions between a drug and a biological system. mdpi.comnih.gov

Future research should integrate these approaches to gain a comprehensive understanding of how this compound works:

Transcriptomics (RNA-seq): Analyzing changes in the transcriptome of MRSA upon exposure to this compound can reveal which genes and pathways are affected. This could confirm if it disrupts cell membrane and wall synthesis, as suggested for other lavandulylated flavonoids like sophoraflavanone G and kurarinone. nih.gov

Proteomics: Identifying changes in the bacterial proteome will provide insights into the specific proteins targeted by this compound. This could uncover novel mechanisms of action beyond simple membrane disruption.

Metabolomics: Studying the metabolic fingerprint of bacteria treated with this compound can show how it interferes with essential metabolic pathways, such as energy metabolism, which has been observed with related compounds. nih.gov

Integrated Multi-Omics Analysis: A holistic view can be achieved by integrating data from transcriptomics, proteomics, and metabolomics. This systems-level approach can uncover the interconnected molecular networks that are perturbed by this compound, providing a detailed map of its mechanism of action.

These multi-omics studies would not only deepen our understanding of this compound's antibacterial effects but could also help in identifying potential synergistic combinations with existing antibiotics and predicting potential mechanisms of resistance.

Collaborative Research for Translation to Advanced Preclinical Stages

The translation of a promising compound like this compound from the laboratory to the clinic is a complex, multidisciplinary, and expensive process. Collaborative research is essential to navigate the challenges of preclinical development.

Key areas for collaboration include:

Academia-Industry Partnerships: Collaborations between academic researchers, who can provide deep expertise on the compound's basic biology and mechanism, and pharmaceutical companies, which have the resources and experience in drug development and navigating regulatory pathways, are critical.

Medicinal Chemistry and Pharmacology: Teams of medicinal chemists can work on synthesizing derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. scielo.br Pharmacologists can then evaluate these new chemical entities in advanced in vitro and in vivo models.

Preclinical CROs: Contract Research Organizations (CROs) specializing in preclinical testing can provide standardized and regulated studies on toxicology, pharmacokinetics, and efficacy in animal models. This is a crucial step for obtaining the data required for an Investigational New Drug (IND) application.

International Cooperation: Given that MRSA is a global health threat, international collaborations can accelerate research by sharing data, resources, and expertise.

By fostering these collaborative efforts, the scientific community can more effectively advance this compound through the necessary preclinical stages, ultimately determining its true therapeutic potential for treating MRSA infections and possibly other conditions.

Q & A

Q. What validated methods are recommended for isolating Exiguaflavanone D from natural sources?

Isolation requires a combination of chromatographic and spectroscopic techniques. Column chromatography with silica gel or Sephadex LH-20 is commonly used for preliminary separation, followed by High-Performance Liquid Chromatography (HPLC) for purification . Validation steps include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to confirm purity and structural integrity . Researchers should document solvent systems, retention times, and spectral data in standardized tables (e.g., solvent ratios, Rf values, δ-values) .

Q. How can researchers design bioactivity screening assays for this compound?